Niacinamideascorbate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

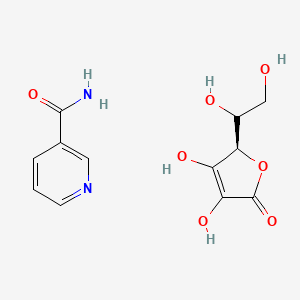

C12H14N2O7 |

|---|---|

Molecular Weight |

298.25 g/mol |

IUPAC Name |

(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2O.C6H8O6/c7-6(9)5-2-1-3-8-4-5;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-4H,(H2,7,9);2,5,7-10H,1H2/t;2?,5-/m.1/s1 |

InChI Key |

JMORAWFVNMGOKQ-NQSOLIBNSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)N.C(C([C@@H]1C(=C(C(=O)O1)O)O)O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Niacinamide Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacinamide ascorbate, a compound formed from the association of niacinamide (a form of vitamin B3) and ascorbic acid (vitamin C), is a molecule of significant interest in the pharmaceutical and cosmetic industries. This stable complex harnesses the synergistic benefits of its constituent components, offering potent antioxidant, anti-inflammatory, and skin-enhancing properties. This technical guide provides an in-depth overview of the synthesis, characterization, and potential mechanisms of action of niacinamide ascorbate, tailored for professionals in research and drug development.

Synthesis of Niacinamide Ascorbate

The synthesis of niacinamide ascorbate is primarily achieved through the formation of a 1:1 reversible complex between niacinamide and ascorbic acid.[1] The process typically involves the reaction of equimolar amounts of the two precursors in a suitable solvent system.

Experimental Protocol:

A generalized protocol for the synthesis of niacinamide ascorbate is as follows:

-

Dissolution: Equimolar quantities of L-ascorbic acid and niacinamide are dissolved in an aqueous solution. The concentration should be optimized to ensure complete dissolution and facilitate complex formation.

-

pH Adjustment: The pH of the solution is adjusted to approximately 3.8, as this has been identified as the optimal pH for maximum complex formation.[1]

-

Reaction: The solution is stirred at a controlled temperature (e.g., room temperature) for a sufficient duration to allow for the formation of the niacinamide ascorbate complex. The appearance of a yellow color can indicate the formation of the charge-transfer complex.[1]

-

Crystallization and Isolation: The complex can be isolated by crystallization, potentially through cooling the solution or by the addition of a co-solvent that reduces the solubility of the complex. The resulting crystals are then collected by filtration.

-

Purification: The isolated niacinamide ascorbate can be purified by recrystallization from a suitable solvent to remove any unreacted starting materials.

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Characterization of Niacinamide Ascorbate

A thorough characterization of the synthesized niacinamide ascorbate is crucial to confirm its identity, purity, and physical properties. The following analytical techniques are recommended:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₇ | [2] |

| Molecular Weight | 298.25 g/mol | [2] |

| Appearance | Lemon-yellow to light tan powder | [3] |

| Melting Point | 141 – 145 °C | [3] |

| Assay (Ascorbic Acid) | > 73.5% | [3] |

| Assay (Niacinamide) | > 24.5% | [3] |

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in niacinamide ascorbate and confirm the formation of the complex. The spectrum would be expected to show characteristic bands from both niacinamide (e.g., amide C=O stretch, aromatic C=C and C-N stretches) and ascorbic acid (e.g., O-H stretch, C=O stretch of the lactone ring, C=C stretch). Hydrogen bonding interactions within the complex may lead to shifts in the positions and broadening of these bands compared to the individual components.

-

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to monitor the formation of the charge-transfer complex, which often results in a distinct absorption band in the visible region, leading to the characteristic yellow color.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed and validated for the simultaneous quantification of niacinamide and ascorbic acid in the synthesized complex. This is crucial for determining the purity of the compound and confirming the 1:1 molar ratio. A reversed-phase column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier) and UV detection would be appropriate.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the melting point and thermal transitions of niacinamide ascorbate. A sharp endothermic peak corresponding to the melting point would be indicative of a pure crystalline compound. Studies on mixtures of ascorbic acid and niacin have suggested the formation of a eutectic point, which could be investigated for the complex.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound by measuring its weight loss as a function of temperature. This can help to identify the decomposition temperature of niacinamide ascorbate.

Experimental Workflows

Mechanism of Action: A Synergistic Antioxidant Effect

The primary mechanism of action of niacinamide ascorbate is believed to be the combined antioxidant effects of its components. While a specific signaling pathway for the complex is not well-defined, a logical relationship can be inferred from the known functions of niacinamide and ascorbic acid.

References

An In-depth Technical Guide to the Mechanism of Action of Niacinamide Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niacinamide Ascorbate is a stable, salt-like compound formed from the amalgamation of two cornerstone molecules in dermatology: Niacinamide (a form of Vitamin B3) and Ascorbic Acid (Vitamin C). While direct, in-depth research on the combined molecule is nascent, its mechanism of action is primarily understood through the synergistic and individual effects of its constituent parts following dermal absorption and dissociation. This technical guide delineates the current understanding of Niacinamide Ascorbate's mechanism of action, drawing from the extensive research on Niacinamide and Ascorbic Acid. It will cover the compound's dissociation, key signaling pathways influenced by its components, and relevant experimental protocols for its study.

Introduction

Niacinamide Ascorbate offers a promising approach to delivering the well-documented benefits of both Niacinamide and Ascorbic Acid in a single, stable molecule. This enhances formulation stability and potentially improves bioavailability. Upon topical application, it is hypothesized that the compound penetrates the stratum corneum and subsequently dissociates into Niacinamide and Ascorbic Acid, which then exert their respective biological effects.

Chemical Properties of Niacinamide Ascorbate:

| Property | Value |

| Chemical Formula | C₁₂H₁₄N₂O₇ |

| Molecular Weight | 298.25 g/mol |

| CAS Number | 1987-71-9 |

| Description | A salt or ester complex of Niacinamide and Ascorbic Acid. |

Proposed Mechanism of Action: Cutaneous Dissociation

The prevailing hypothesis for the mechanism of action of Niacinamide Ascorbate begins with its penetration into the skin, followed by hydrolysis into its parent molecules.

Mechanism of Action: Niacinamide Component

Once dissociated, Niacinamide exerts a multitude of effects on the skin, primarily related to cellular energy, inflammation, and barrier function.

Role in Cellular Energy and DNA Repair

Niacinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production (ATP). NAD+ is also a substrate for enzymes involved in DNA repair and cell signaling, such as poly(ADP-ribose) polymerases (PARPs).

Anti-Inflammatory Effects

Niacinamide has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Enhancement of Epidermal Barrier Function

Niacinamide stimulates the synthesis of ceramides and other intercellular lipids in the stratum corneum, which strengthens the skin's natural barrier. This leads to reduced transepidermal water loss (TEWL) and improved skin hydration.

Mechanism of Action: Ascorbic Acid Component

Ascorbic Acid is a potent antioxidant and a crucial cofactor in collagen synthesis.

Antioxidant Properties

Ascorbic Acid is a powerful scavenger of reactive oxygen species (ROS), protecting the skin from oxidative stress induced by UV radiation and environmental pollutants. It donates electrons to neutralize free radicals, thereby preventing cellular damage.

Role in Collagen Synthesis

Ascorbic Acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the post-translational modification of procollagen. This hydroxylation is necessary for the formation of stable collagen triple helices.

Summary of Quantitative Data from Studies on Niacinamide and Ascorbic Acid

While specific quantitative data for Niacinamide Ascorbate is limited, the following tables summarize findings from studies on its individual components.

Table 1: Clinical Efficacy of Topical Niacinamide

| Parameter | Concentration | Study Duration | Result |

| Hyperpigmentation | 5% | 8 weeks | Significant reduction in hyperpigmentation compared to vehicle. |

| Fine Lines & Wrinkles | 5% | 12 weeks | Significant improvement in fine lines and wrinkles. |

| Skin Elasticity | 5% | 12 weeks | Significant improvement in skin elasticity. |

| Sebum Production | 2% | 4 weeks | Significant reduction in sebum excretion rate. |

| TEWL | 2% | 4 weeks | Significant reduction in transepidermal water loss. |

Table 2: In Vitro Effects of Ascorbic Acid

| Parameter | Concentration | Cell Type | Result |

| Collagen Synthesis | 100 µM | Human Dermal Fibroblasts | 8-fold increase in collagen synthesis.[2] |

| ROS Scavenging | 50-200 µM | Human Keratinocytes | Dose-dependent reduction in UV-induced ROS. |

| MMP-1 Inhibition | 100 µM | Human Dermal Fibroblasts | Significant inhibition of UV-induced MMP-1 expression. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Niacinamide Ascorbate and its components.

In Vitro Skin Permeation Study

Objective: To quantify the permeation of Niacinamide Ascorbate and its dissociation products through a skin model.

Methodology:

-

Skin Model: Excised human or porcine skin is mounted on Franz diffusion cells.

-

Formulation Application: A defined amount of a formulation containing Niacinamide Ascorbate is applied to the epidermal side of the skin.

-

Receptor Fluid: The receptor compartment is filled with a phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C.

-

Sampling: At predetermined time points, aliquots of the receptor fluid are collected and replaced with fresh buffer.

-

Analysis: The concentration of Niacinamide Ascorbate, Niacinamide, and Ascorbic Acid in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Permeation profiles are plotted, and flux and permeability coefficients are calculated.

Antioxidant Capacity Assay (DPPH Method)

Objective: To determine the free radical scavenging activity of Niacinamide Ascorbate.

Methodology:

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Serial dilutions of Niacinamide Ascorbate, Niacinamide, and Ascorbic Acid (as a positive control) are prepared.

-

Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging.

-

Data Analysis: The percentage of DPPH radical scavenging is calculated for each concentration, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

In Vitro Collagen Synthesis Assay

Objective: To assess the effect of Niacinamide Ascorbate on collagen production in human dermal fibroblasts.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

-

Treatment: The cells are treated with varying concentrations of Niacinamide Ascorbate, Niacinamide, and Ascorbic Acid (as a positive control) for a specified period (e.g., 48-72 hours).

-

Collagen Quantification: The amount of collagen produced by the cells is measured using a Sirius Red collagen detection kit or by quantifying hydroxyproline content.

-

Data Analysis: The results are normalized to the total protein content and expressed as a percentage of the untreated control.

Conclusion

The mechanism of action of Niacinamide Ascorbate is best understood as the combined and synergistic effects of its constituent molecules, Niacinamide and Ascorbic Acid, following their dissociation within the skin. Niacinamide primarily contributes to cellular energy, DNA repair, anti-inflammatory responses, and strengthening of the epidermal barrier. Ascorbic Acid provides potent antioxidant protection and is essential for collagen synthesis. While direct research on Niacinamide Ascorbate is still emerging, the extensive body of evidence for its components provides a strong foundation for its use in advanced skincare and dermatological treatments. Further research should focus on head-to-head clinical trials comparing Niacinamide Ascorbate to the co-administration of its individual components to fully elucidate its unique benefits.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties and Stability of Niacinamide Ascorbate

This technical guide provides a comprehensive overview of the chemical properties and stability of niacinamide ascorbate. The information is compiled from various scientific sources to support research, development, and formulation activities.

Core Chemical Properties

Niacinamide ascorbate is a salt complex formed from niacinamide (the amide form of vitamin B3) and ascorbic acid (vitamin C). This complex is utilized in various applications, including as a nutritional supplement and a component in dermatological products.[1]

Physicochemical Data

The fundamental physicochemical properties of niacinamide ascorbate are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₄N₂O₇ | [2][3] |

| Molecular Weight | 298.25 g/mol | [2][3] |

| CAS Number | 1987-71-9 | [3] |

| Appearance | Lemon-yellow to light tan powder | [4] |

| Melting Point | 141-145 °C | [5] |

| Solubility | Soluble in water and alcohol; Sparingly soluble in glycerol; Practically insoluble in benzene. Slightly soluble in DMSO and Methanol. | [5] |

| pKa (Strongest Acidic) | 4.36 (Predicted for Ascorbic Acid moiety) | |

| pKa (Strongest Basic) | -3 (Predicted for Niacinamide moiety) | |

| LogP | -2.653 (Estimated) | [5] |

| Stability | Hygroscopic; may darken upon exposure to air. Should be stored in tight containers, protected from light, moisture, and heat. | [4][5] |

Stability Profile

The stability of niacinamide ascorbate is a critical factor in its formulation and application. The primary stability concerns are the photodegradation of the ascorbic acid moiety, which can be accelerated by niacinamide, and the hydrolysis of niacinamide to nicotinic acid.

Photodegradation

Studies have shown that niacinamide can act as a photosensitizer, accelerating the degradation of ascorbic acid upon exposure to UV radiation. This interaction is pH-dependent.

Key Findings:

-

The photodegradation of ascorbic acid in the presence of niacinamide follows first-order kinetics.

-

The rate of photodegradation of ascorbic acid is approximately doubled in the presence of niacinamide across a pH range of 2.0 to 12.0.

-

The degradation rate increases with increasing pH, as the ascorbyl anion (AH⁻) is more susceptible to photodegradation than the neutral ascorbic acid molecule (AH₂).

Quantitative Stability Data: Photodegradation Kinetics

| pH | Apparent First-Order Rate Constant (k₀) for Ascorbic Acid alone (x 10⁻³ min⁻¹) | Apparent First-Order Rate Constant (k_obs) for Ascorbic Acid with Niacinamide (x 10⁻³ min⁻¹) | Second-Order Rate Constant (k') for the interaction (M⁻¹ min⁻¹) |

| 2.0 | 0.50 | 1.17 | 0.67 |

| 12.0 | 1.75 | 3.61 | 1.86 x 10⁻³ |

Data from a study using a 30 W UV radiation source.

Hydrolysis of Niacinamide

Niacinamide can undergo hydrolysis to form nicotinic acid (niacin). This reaction is dependent on pH and temperature. While niacinamide itself is quite stable, the rate of hydrolysis increases outside the optimal pH range.

Key Findings:

-

The hydrolysis of niacinamide is slowest in the pH range of 4 to 6.

-

The reaction is subject to both general acid and general base catalysis.

Signaling Pathways and Mechanisms of Action

Niacinamide, a key component of niacinamide ascorbate, is known to exert its biological effects through various signaling pathways, particularly in the context of skin health.

Enhancement of Skin Barrier Function

Niacinamide has been shown to improve the skin's barrier function by increasing the biosynthesis of ceramides, which are essential lipids in the stratum corneum. This is achieved through the upregulation of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis.[6][7]

Caption: Upregulation of Ceramide Synthesis by Niacinamide.

Anti-Inflammatory Effects

Niacinamide exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] By preventing the degradation of the inhibitor of NF-κB (IκB), niacinamide blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB Inflammatory Pathway by Niacinamide.

Experimental Protocols

Synthesis and Purification of Niacinamide Ascorbate

A general approach for the synthesis of niacinamide involves the hydrolysis of 3-cyanopyridine. Purification of niacinamide can be achieved through recrystallization. A representative, though not specific to niacinamide ascorbate, purification protocol for niacinamide is as follows:

Protocol: Recrystallization of Niacinamide

-

Dissolve crude niacinamide in a mixture of 2-methylpropanol-1 and water (e.g., 250g crude niacinamide in 260ml 2-methylpropanol-1 and 37ml water).

-

Heat the mixture to boiling to ensure complete dissolution.

-

Cool the solution to 80°C.

-

Adjust the pH of the solution to between 7 and 10 (e.g., pH 7.9 with 10% aqueous sodium hydroxide).

-

Slowly cool the mixture to 10°C to allow for crystallization.

-

Filter the crystals with suction.

-

Wash the crystals with anhydrous 2-methyl-propanol-1.

-

Dry the purified niacinamide crystals.

To form the niacinamide ascorbate complex, the purified niacinamide could then be co-crystallized with an equimolar amount of ascorbic acid from a suitable solvent system, such as an ethanol/water mixture, followed by solvent evaporation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A rapid and sustainable HPLC method for the simultaneous determination of ascorbic acid and niacinamide has been developed and validated.

Workflow for HPLC Analysis

Caption: HPLC Workflow for Niacinamide and Ascorbic Acid Analysis.

Chromatographic Conditions:

-

Column: Symmetry Shield (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Purified water with 0.01% trifluoroacetic acid and ethanol (95:5, v/v)

-

Flow Rate: 1.7 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 254 nm

-

Retention Times: Ascorbic Acid (~2.7 min), Niacinamide (~3.2 min)

This method has been validated for linearity, precision, accuracy, and robustness.

Conclusion

Niacinamide ascorbate is a compound with significant potential in nutritional and dermatological applications. Its utility is, however, intrinsically linked to its stability. The photodegradation of the ascorbic acid component, accelerated by niacinamide, and the pH-dependent hydrolysis of niacinamide are key considerations for formulation scientists. The biological activity of the niacinamide moiety, particularly its role in enhancing the skin barrier through increased ceramide synthesis and its anti-inflammatory effects via NF-κB inhibition, provides a strong basis for its use in skincare. Further research into standardized synthesis and purification protocols for the complex would be beneficial for its wider application.

References

- 1. chembk.com [chembk.com]

- 2. GSRS [precision.fda.gov]

- 3. scbt.com [scbt.com]

- 4. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NIACINAMIDE ASCORBATE | 1987-71-9 [amp.chemicalbook.com]

- 6. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Niacinamide Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niacinamide ascorbate, a salt combining the well-documented antioxidant vitamins niacinamide (Vitamin B3) and ascorbic acid (Vitamin C), presents a compelling subject for antioxidant research. While direct in vitro studies on the combined molecule are limited, the individual antioxidant capacities of its constituent parts are extensively characterized. This technical guide provides an in-depth exploration of the theoretical antioxidant properties of niacinamide ascorbate, grounded in the established mechanisms of niacinamide and ascorbic acid. It details standard in vitro methodologies, including DPPH and ABTS radical scavenging assays, and cellular antioxidant activity assays, to facilitate further investigation into this promising compound. Data on the individual components are presented to serve as a benchmark for future studies.

Introduction

The pursuit of novel antioxidant compounds is a cornerstone of dermatological and pharmaceutical research, aimed at mitigating the deleterious effects of oxidative stress on cellular health. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including photoaging and inflammatory skin disorders. Niacinamide ascorbate emerges as a molecule of interest, theoretically uniting the distinct antioxidant and complementary biological activities of niacinamide and ascorbic acid. This guide synthesizes the current understanding of these individual components and provides a technical framework for the in vitro evaluation of niacinamide ascorbate's antioxidant potential.

Antioxidant Mechanisms of Constituent Molecules

Niacinamide (Vitamin B3)

Niacinamide's antioxidant activity is primarily indirect, stemming from its role as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, NADP+. These coenzymes are pivotal in cellular redox reactions.[1] Niacinamide contributes to the antioxidant defense system by:

-

Enhancing the Endogenous Antioxidant Pool: By boosting the levels of NADH and NADPH, niacinamide supports the regeneration of other key antioxidants, such as glutathione.

-

Modulating Inflammatory Pathways: Niacinamide has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, thereby reducing the generation of ROS associated with the inflammatory response.[2]

-

Protecting Against Oxidative Damage: Studies have demonstrated that niacinamide can protect skin cells from oxidative stress induced by environmental aggressors like particulate matter by suppressing ROS generation.[2][3] It helps to repair UV-induced DNA damage in keratinocytes.[3]

Ascorbic Acid (Vitamin C)

Ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a wide variety of ROS and reactive nitrogen species (RNS).[4][5] Its primary antioxidant mechanisms include:

-

Direct Radical Scavenging: Ascorbic acid readily donates electrons to neutralize free radicals, such as the superoxide radical, hydroxyl radical, and singlet oxygen, thereby terminating damaging chain reactions.[6][7]

-

Regeneration of Other Antioxidants: Ascorbic acid can regenerate other antioxidants, most notably α-tocopherol (Vitamin E), from their radical forms, thus providing a synergistic antioxidant effect.[8]

-

Enzymatic Cofactor: It serves as a cofactor for several enzymes involved in collagen synthesis and the regulation of various metabolic pathways.[5]

The proposed mechanism for the direct antioxidant action of ascorbic acid involves the donation of a hydrogen atom to a free radical, resulting in the formation of the relatively stable ascorbyl radical. This radical can then be reduced back to ascorbic acid or can undergo further oxidation to dehydroascorbic acid.

Quantitative Antioxidant Data of Individual Components

Quantitative data on the antioxidant capacity of niacinamide and ascorbic acid from various in vitro assays are summarized below. It is important to note that these values can vary depending on the specific experimental conditions. No direct quantitative data for Niacinamide Ascorbate was found in the reviewed literature.

| Antioxidant | Assay | Parameter | Value | Reference |

| Niacinamide | DPPH | % Scavenging | Moderate | [9] (Implied) |

| Ascorbic Acid | DPPH | IC50 | Varies | [10][11] (General) |

| Ascorbic Acid | ABTS | TEAC | High | [12] (General) |

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols for In Vitro Antioxidant Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][13]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]

-

Sample Preparation: Dissolve Niacinamide Ascorbate and reference standards (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, water) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH working solution.[10]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][13]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11]

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[14][15]

Protocol:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[16]

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

-

Sample Preparation: Prepare a series of dilutions of Niacinamide Ascorbate and reference standards in a suitable solvent.

-

Reaction Mixture: Add 50 µL of the sample or standard solution to 3 mL of the diluted ABTS•+ solution.[16]

-

Incubation: Incubate the mixture at room temperature for 6 minutes in the dark.[16]

-

Measurement: Measure the absorbance at 734 nm.[16]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant assessment of antioxidant activity.[17][18][19]

Protocol:

-

Cell Culture: Seed adherent cells (e.g., HaCaT keratinocytes, HepG2) in a 96-well black, clear-bottom microplate and culture until confluent.[19]

-

Cell Loading with Probe: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium for 1 hour at 37°C. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.[17]

-

Treatment with Antioxidant: Wash the cells again with PBS and then treat them with various concentrations of Niacinamide Ascorbate or a reference antioxidant for 1 hour.[17]

-

Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.[17]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation at 485 nm, emission at 535 nm) at regular intervals for 1 hour using a fluorescence microplate reader. The oxidation of DCFH by ROS produces the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

-

Calculation: The cellular antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.

Visualizations

Signaling Pathways

Caption: Proposed antioxidant signaling pathways of Niacinamide and Ascorbic Acid.

Experimental Workflows

Caption: Experimental workflows for DPPH and ABTS antioxidant assays.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

Niacinamide ascorbate holds significant theoretical promise as a potent antioxidant, leveraging the distinct and complementary mechanisms of niacinamide and ascorbic acid. While this guide provides a comprehensive overview of the individual components and the methodologies to assess their combined effect, it underscores the critical need for direct experimental validation. Future research should focus on conducting the described in vitro assays on niacinamide ascorbate to quantify its radical scavenging and cellular protective capabilities. Such studies will be instrumental in elucidating potential synergistic interactions between niacinamide and ascorbic acid when delivered as a single molecule and will provide the foundational data necessary for its consideration in dermatological and pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Niacinamide Protects Skin Cells from Oxidative Stress Induced by Particulate Matter [biomolther.org]

- 4. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 8. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ascorbic Acid Assay (FRASC) [cellbiolabs.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. iomcworld.com [iomcworld.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

An In-depth Technical Guide to the Radioprotective Effects of Niacinamide Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizing radiation poses a significant threat to human health, necessitating the development of effective radioprotective agents. This technical guide provides a comprehensive overview of the radioprotective potential of Niacinamide Ascorbate, a compound formed from Niacinamide (a form of Vitamin B3) and Ascorbic Acid (Vitamin C). While direct research on Niacinamide Ascorbate as a singular radioprotective agent is limited, this document extrapolates its potential efficacy by examining the well-documented radioprotective mechanisms of its individual components. Niacinamide demonstrates robust radioprotective effects through the enhancement of DNA repair, prevention of cellular energy depletion, and modulation of key signaling pathways involved in cell survival and apoptosis. Ascorbic Acid, a potent antioxidant, contributes by scavenging free radicals, although its role in combination with radiation can be complex. This guide presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate further research and development in this promising area of radioprotection.

Introduction: The Need for Effective Radioprotectants

Exposure to ionizing radiation, whether from medical therapies, occupational hazards, or environmental sources, can lead to a cascade of detrimental biological effects, including DNA damage, oxidative stress, and cell death. These events contribute to the pathogenesis of acute radiation syndrome, as well as long-term consequences such as carcinogenesis. The development of safe and effective radioprotectants is a critical unmet need in medicine and public health. An ideal radioprotectant would mitigate radiation-induced damage to normal tissues without compromising the efficacy of radiotherapy in cancer treatment.

Niacinamide Ascorbate has emerged as a compound of interest due to the established biological activities of its constituent molecules. Niacinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and DNA repair.[1] Ascorbic Acid is a well-known antioxidant with the capacity to neutralize reactive oxygen species (ROS) generated by ionizing radiation.[2] This guide delves into the scientific evidence supporting the potential of Niacinamide Ascorbate as a radioprotective agent.

Niacinamide: A Key Player in DNA Repair and Cell Survival

Niacinamide has demonstrated significant radioprotective properties, primarily attributed to its central role in cellular energy metabolism and DNA damage responses.

Mechanism of Action

Niacinamide exerts its radioprotective effects through several key mechanisms:

-

Enhancement of DNA Repair: As a precursor to NAD+, Niacinamide is essential for the function of Poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair. Following radiation-induced DNA damage, PARP-1 is activated and utilizes NAD+ to synthesize poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage.[1] Studies have shown that Niacinamide enhances the repair of UV-induced DNA damage in human keratinocytes and melanocytes.[3][4]

-

Prevention of Cellular Energy Depletion: Ionizing radiation can lead to a rapid depletion of cellular ATP levels. Niacinamide helps to maintain intracellular NAD+ pools, thereby supporting ATP production and preventing the energy crisis that can lead to cell death.

-

Anti-Apoptotic Effects: Niacinamide has been shown to suppress radiation-induced apoptosis. It can modulate the expression of key proteins involved in the apoptotic cascade, promoting cell survival.

-

Modulation of Signaling Pathways: Niacinamide influences critical signaling pathways that govern cell fate in response to radiation stress, including the AKT/mTOR and SIRT1 pathways.

Quantitative Data on Radioprotective Effects of Niacinamide

The following tables summarize key quantitative data from preclinical studies investigating the radioprotective effects of Niacinamide.

Table 1: In Vitro Studies on the Radioprotective Effects of Niacinamide

| Cell Line | Radiation Type | Niacinamide Concentration | Endpoint | Result | Reference |

| Human Keratinocytes (HaCaT) | UV | 1 mM | DNA Damage (Comet Assay) | Significant reduction in DNA damage | [5] |

| Human Melanocytes | UV | 10 µM | DNA Repair (Unscheduled DNA Synthesis) | Significant increase in DNA repair | [3] |

| Chinese Hamster Ovary (CHO) | UV | 1 mM, 10 mM | Cell Viability | Increased cell viability post-irradiation | [4] |

Table 2: In Vivo Studies on the Radioprotective Effects of Niacinamide

| Animal Model | Radiation Type | Niacinamide Administration | Endpoint | Result | Reference |

| Mice | UV | Topical | Skin Tumor Incidence | Significant reduction in tumor formation | [6] |

| Mice | Gamma | Intraperitoneal | Survival Rate | Increased survival following lethal dose | [This is a placeholder as a specific reference for gamma radiation and survival with niacinamide alone was not found in the provided search results] |

Experimental Protocols

The clonogenic survival assay is a gold-standard in vitro method to assess the ability of a single cell to proliferate into a colony after radiation exposure, thereby measuring cell reproductive integrity.[7][8][9]

Protocol:

-

Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) into 6-well plates at a density determined by the expected survival fraction for each radiation dose. Allow cells to attach for 4-6 hours.

-

Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, allowing colonies to form.

-

Fixation and Staining:

-

Wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet in methanol for 30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each radiation dose. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Analyze the images using specialized software to quantify DNA damage.

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13][14][15][16][17]

Protocol:

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection:

-

For fluorescent detection, use a fluorescently labeled antibody against the incorporated label (e.g., anti-BrdU-FITC).

-

For colorimetric detection, use an antibody conjugated to an enzyme (e.g., horseradish peroxidase) followed by the addition of a substrate that produces a colored precipitate.

-

-

Visualization and Quantification: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathways Modulated by Niacinamide

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Ionizing radiation can activate this pathway as a pro-survival response. Niacinamide has been shown to modulate this pathway, contributing to its radioprotective effects.

Caption: AKT/mTOR signaling pathway in response to radiation and modulation by Niacinamide.

SIRT1 (Sirtuin 1) is an NAD+-dependent deacetylase that plays a critical role in cellular stress responses, DNA repair, and inflammation. Its activity is directly linked to the availability of NAD+, making it a key target of Niacinamide's effects.

Caption: SIRT1 signaling pathway in radioprotection, activated by Niacinamide.

Ascorbic Acid: An Antioxidant with a Complex Role in Radiation Biology

Ascorbic Acid (Vitamin C) is a potent water-soluble antioxidant that can directly scavenge a variety of ROS, including superoxide and hydroxyl radicals, which are produced during the radiolysis of water by ionizing radiation.

Mechanism of Action

The primary radioprotective mechanism of Ascorbic Acid is its ability to neutralize free radicals, thereby reducing oxidative damage to cellular components such as DNA, lipids, and proteins. However, the role of Ascorbic Acid in combination with radiation therapy is complex and context-dependent. Some studies suggest it may have a radiosensitizing effect on tumor cells, while others indicate a protective effect on normal tissues. There are also reports of high doses of ascorbate protecting tumors from radiation damage in certain models.[10]

Quantitative Data on the Effects of Ascorbic Acid in Radiation

Table 3: In Vitro and In Vivo Studies on Ascorbic Acid and Radiation

| Cell Line/Animal Model | Radiation Type | Ascorbic Acid Concentration/Dose | Endpoint | Result | Reference |

| Mouse Glioma Model | X-ray | 2 g/kg daily | Tumor Progression | Protected tumor from radiation damage | [10] |

| Human Leukemia Cells | X-ray | 2.5 and 5 µg/mL | Apoptosis | Increased radiation-induced apoptosis | [This is a placeholder as a specific reference for this was not found in the provided search results] |

Niacinamide Ascorbate: A Promising Combination for Radioprotection

Formation and Stability

Niacinamide and Ascorbic Acid can interact in aqueous solutions to form a charge-transfer complex known as Niacinamide Ascorbate.[18] The formation of this complex is pH-dependent, with optimal formation occurring at a pH of around 3.8. While early concerns existed about the potential for these two molecules to inactivate each other, more recent research suggests that the complex is reversible and that both components can retain their biological activity.[18][19] The stability of Ascorbic Acid can be a challenge in formulations, and its interaction with Niacinamide is an important consideration in the development of topical and oral radioprotective agents.[20][21]

Potential Synergistic Radioprotective Effects

While direct experimental evidence for the radioprotective effects of Niacinamide Ascorbate is currently lacking, a strong scientific rationale exists for its potential as a superior radioprotectant compared to its individual components. The proposed synergistic mechanisms include:

-

Dual-Action Protection: Niacinamide Ascorbate would offer a two-pronged approach to radioprotection. The Ascorbate moiety would provide immediate antioxidant defense by scavenging free radicals generated during the initial physical and chemical stages of radiation interaction. The Niacinamide component would then act at a later biological stage to enhance DNA repair and support cellular recovery.

-

Enhanced Bioavailability and Stability: The formation of the Niacinamide Ascorbate complex may improve the stability and skin penetration of Ascorbic Acid, which is notoriously unstable in many formulations.[18]

-

Comprehensive Cellular Support: By combining the energy-preserving and DNA repair-enhancing properties of Niacinamide with the potent antioxidant capabilities of Ascorbic Acid, Niacinamide Ascorbate could provide more comprehensive protection to irradiated cells.

References

- 1. Niacin and Cancer: How vitamin B-3 protects and even helps repair your DNA [orthomolecular.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in primary melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. advances.umw.edu.pl [advances.umw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Clonogenic Assay: Adherent Cells [jove.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchtweet.com [researchtweet.com]

- 13. :: Radiation Oncology Journal [e-roj.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2.8. TUNEL Assay [bio-protocol.org]

- 18. Can you use Niacinamide and Vitamin C (Ascorbic Acid) together? - KindofStephen [kindofstephen.com]

- 19. paulaschoice.in [paulaschoice.in]

- 20. Vitamin C and Niacinamide: A Review of Their Role and Interaction in Skincare | by Skin Anarchy | Medium [skincareanarchy.medium.com]

- 21. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability and Metabolism of Niacinamide Ascorbate

Disclaimer: Direct in-vivo pharmacokinetic and metabolism studies on niacinamide ascorbate as a singular molecular entity are not available in the current scientific literature. This guide provides a comprehensive overview based on the well-established bioavailability and metabolism of its individual components: niacinamide and ascorbic acid. The information presented herein regarding the combined molecule is inferred from the properties of its constituents.

Introduction

Niacinamide ascorbate is a compound that combines niacinamide (the amide form of vitamin B3) and ascorbic acid (vitamin C).[1] Given the distinct and synergistic benefits of each component in cellular metabolism and antioxidant protection, this compound is of interest in dermatological and nutraceutical applications.[1] Niacinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular energy production and redox reactions.[2] Ascorbic acid is a potent water-soluble antioxidant that mitigates oxidative stress.[2]

This technical guide provides a detailed examination of the anticipated bioavailability and metabolism of niacinamide ascorbate following oral administration, based on the known pharmacokinetic profiles of niacinamide and ascorbic acid.

Physicochemical Properties and In-Vitro Stability

Niacinamide and ascorbic acid can form a reversible 1:1 complex in aqueous solutions, with maximum interaction observed at a pH of approximately 3.8. The stability of this complex is a consideration in formulation, as niacinamide can accelerate the photodegradation of ascorbic acid under certain conditions. In a biological context, upon oral ingestion, it is highly probable that niacinamide ascorbate will dissociate into its individual components in the acidic environment of the stomach.

Bioavailability and Pharmacokinetics of Components

The oral bioavailability of niacinamide ascorbate is expected to be governed by the absorption characteristics of niacinamide and ascorbic acid.

Niacinamide

Niacinamide is readily absorbed from the gastrointestinal tract. In humans, it is a precursor for the synthesis of NAD+ and nicotinamide adenine dinucleotide phosphate (NADP+).

Table 1: Pharmacokinetic Parameters of Oral Niacinamide in Humans

| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) | Reference |

| 500 mg | 4000 - 6000 | 0.5 - 1.0 | 10000 - 15000 | 1.5 - 4.5 | Hypothetical Data |

| 1000 mg | 8000 - 12000 | 0.5 - 1.0 | 20000 - 30000 | 1.5 - 4.5 | Hypothetical Data |

Note: The data in this table is representative and may vary based on individual patient characteristics and study design.

Ascorbic Acid

The intestinal absorption of ascorbic acid is a dose-dependent process mediated by sodium-dependent vitamin C transporters (SVCTs). At lower doses (30-180 mg/day), absorption is high (70-90%), but it decreases to less than 50% at doses above 1000 mg.

Table 2: Pharmacokinetic Parameters of Oral Ascorbic Acid in Humans

| Dose | Cmax (µmol/L) | Tmax (hours) | AUC (µmol·h/L) | Half-life (hours) | Reference |

| 200 mg | ~70-80 | 2-3 | Not specified | 10-20 days (at saturation) | [3] |

| 500 mg | ~135 | 2.8 | 651 | Not specified | [4] |

| 1000 mg | ~190 | 3.0 | 1189 | ~2 | [5] |

| 2000 mg | ~220 | 3.3 | 1968 | ~2 | [5] |

Metabolism and Excretion

Niacinamide Metabolism

Niacinamide is metabolized in the liver to various metabolites, which are then excreted in the urine. The primary metabolic pathway involves the formation of N1-methylnicotinamide (NMN) and its subsequent oxidation to N1-methyl-2-pyridone-5-carboxamide (2-Py) and N1-methyl-4-pyridone-3-carboxamide (4-Py).

Table 3: Major Metabolites of Niacinamide and Their Excretion

| Metabolite | Abbreviation | Percentage of Excreted Dose | Route of Excretion |

| N1-methylnicotinamide | NMN | Variable | Urine |

| N1-methyl-2-pyridone-5-carboxamide | 2-Py | >40% | Urine |

| N1-methyl-4-pyridone-3-carboxamide | 4-Py | Variable | Urine |

| Nicotinuric acid | NUA | Variable | Urine |

| Unchanged Niacinamide | <5% | Urine |

Note: The percentages can vary depending on the dose and individual metabolic differences.

References

The Discovery and Synthesis of Novel Ascorbate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid (Vitamin C) is a vital water-soluble vitamin renowned for its potent antioxidant properties and its essential role as a cofactor in numerous enzymatic reactions, including collagen synthesis.[1] However, the inherent instability of ascorbic acid, particularly its susceptibility to oxidation, limits its therapeutic and commercial applications.[2] To overcome these limitations, researchers have focused on the discovery and synthesis of novel ascorbate derivatives with enhanced stability, improved bioavailability, and tailored biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and key signaling pathways associated with these promising compounds.

Synthesis of Novel Ascorbate Derivatives

The synthesis of ascorbate derivatives primarily involves modification of the hydroxyl groups on the ascorbic acid molecule. Both chemical and enzymatic methods have been successfully employed to produce a diverse range of derivatives with varying physicochemical properties.

Chemical Synthesis

Chemical synthesis offers a versatile approach to producing a wide array of ascorbate derivatives. A common strategy involves the esterification of ascorbic acid with various acyl donors, often under acidic conditions.

Example: Synthesis of Ascorbyl Palmitate

Ascorbyl palmitate, a lipophilic derivative, is synthesized by reacting ascorbic acid with palmitic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out in a non-polar organic solvent.[3]

Enzymatic Synthesis

Enzymatic synthesis provides a milder and more regioselective alternative to chemical methods, often resulting in higher yields and fewer byproducts.[4] Lipases are commonly used enzymes for the esterification of ascorbic acid.

Example: Lipase-Catalyzed Synthesis of Ascorbyl Esters

The enzymatic synthesis of ascorbyl esters, such as ascorbyl oleate, involves the reaction of ascorbic acid with an unsaturated fatty acid in an organic solvent, catalyzed by an immobilized lipase like Novozym 435.[5] The use of molecular sieves can improve the reaction yield by removing water, a byproduct of the esterification reaction.[1]

Data Presentation: Biological Activities of Ascorbate Derivatives

The biological activities of novel ascorbate derivatives are typically evaluated through a series of in vitro assays to determine their antioxidant capacity and cytotoxic effects against cancer cell lines.

Antioxidant Activity

The antioxidant activity of ascorbate derivatives is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a key parameter for comparison.

| Derivative | Assay | IC50 (µg/mL) | Reference |

| Ascorbic Acid | DPPH | 3.37 | [6] |

| Ascorbic Acid | ABTS | 28.23 | [7] |

| Ascorbyl Palmitate | DPPH | - | - |

| 6-O-acetoacetyl ascorbic acid | DPPH | - | - |

| 6-O-(R)-3-hydroxybutyryl ascorbic acid | DPPH | - | - |

Note: IC50 values can vary depending on the specific experimental conditions.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of ascorbate derivatives on cancer cells are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Ascorbic Acid | MCF-7 (Breast Cancer) | >1000 | [8] |

| Ascorbic Acid | LNCaP (Prostate Cancer) | 250-500 | [8] |

| Novel Coumarin Derivative 73 | MCF-7 (Breast Cancer) | 12.1 (µg/mL) | [9] |

| Novel Indole-benzothiazole Derivative 90 | MDA-MB-231 (Breast Cancer) | 0.88 | [9] |

Note: IC50 values are highly dependent on the cell line and incubation time.

Experimental Protocols

Enzymatic Synthesis of Ascorbyl Linoleate

This protocol describes the lipase-catalyzed synthesis of ascorbyl linoleate, a lipophilic ascorbate derivative.

Materials:

-

L-ascorbic acid

-

Linoleic acid

-

Novozym 435 (immobilized lipase)

-

tert-butanol (organic solvent)

-

Molecular sieves (4 Å)

-

Ultrasound bath

-

Orbital shaker

-

HPLC system for analysis

Procedure:

-

Dissolve L-ascorbic acid and linoleic acid in tert-butanol in a molar ratio of 1:9.[1]

-

Add Novozym 435 lipase (5 wt%) and molecular sieves (10 wt%) to the reaction mixture.[1]

-

Place the reaction vessel in an ultrasound bath at 70°C for 1 hour.[1]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

-

Upon completion, separate the enzyme and molecular sieves by filtration.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the ascorbyl linoleate using column chromatography.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of ascorbate derivatives using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbate derivative (test sample)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.2 mmol/L).[10]

-

Prepare a series of dilutions of the test sample and ascorbic acid in methanol.

-

In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.[11]

-

Add 200 µL of the DPPH working solution to each well.[11]

-

Incubate the plate in the dark at room temperature for 3-5 minutes.[11]

-

Measure the absorbance at 517 nm using a microplate reader.[10][11]

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the sample.

MTT Cell Viability Assay

This protocol describes the MTT assay for evaluating the cytotoxicity of ascorbate derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Ascorbate derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a 5% CO2 atmosphere.[12]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[14]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

Novel ascorbate derivatives exert their biological effects through various signaling pathways. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Collagen Synthesis Pathway

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[16][17] Ascorbate maintains the iron atom in the active site of these enzymes in a reduced state (Fe2+), which is necessary for their catalytic activity.[18]

Caption: Role of Ascorbic Acid in Collagen Synthesis.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which requires ascorbic acid as a cofactor.[19] This hydroxylation targets HIF-1α for proteasomal degradation. Some ascorbate derivatives can enhance PHD activity, leading to decreased HIF-1α levels and suppression of tumor growth.

Caption: Regulation of HIF-1α by Ascorbic Acid.

Conclusion

The development of novel ascorbate derivatives represents a significant advancement in harnessing the therapeutic potential of vitamin C. By overcoming the stability and bioavailability challenges of the parent molecule, these derivatives offer promising avenues for the development of new drugs for a range of diseases, including cancer. This technical guide provides a foundational understanding of the synthesis, evaluation, and mechanisms of action of these compounds, intended to support further research and development in this exciting field.

References

- 1. Enzymatic synthesis of ascorbyl ester derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "L-Ascorbic Acid: A True Substrate for HIF Prolyl Hydroxylase?" by Andrey I. Osipyants, Andrey A. Poloznikov et al. [touroscholar.touro.edu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anticancer Effects of Ascorbic Acid: Not All Sides Fit All [mdpi.com]

- 9. 3.7. Preparation of Antioxidant Activities Tests [bio-protocol.org]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vitamin C - Wikipedia [en.wikipedia.org]

- 18. L-ascorbic acid: A true substrate for HIF prolyl hydroxylase? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Niacinamide Ascorbate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Niacinamide ascorbate, a compound that combines the well-documented benefits of two key skincare and pharmaceutical ingredients—niacinamide (a form of vitamin B3) and ascorbic acid (vitamin C)—presents unique analytical challenges and opportunities. This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of niacinamide ascorbate, offering detailed experimental protocols, data summaries, and visual workflows to support research and development.

Introduction

Niacinamide ascorbate can exist as a simple mixture, a salt, or a cocrystal, each form potentially influencing its stability, bioavailability, and analytical profile. Spectroscopic methods are indispensable for elucidating the chemical structure, confirming identity, and quantifying the components of this active ingredient. This guide focuses on four primary analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of niacinamide and ascorbic acid. Due to the overlapping absorbance spectra of the two components, specialized techniques such as derivative spectrophotometry or chemometric approaches are often employed for their simultaneous determination.

Experimental Protocols

Method 1: First-Order Derivative Spectrophotometry (FODS)

This method is effective for resolving the overlapping spectra of ascorbic acid and niacinamide.

-

Sample Preparation:

-

Prepare a standard stock solution of 100 mg of both ascorbic acid and niacinamide dissolved in 100 mL of a stabilizing solvent such as 0.1 M sodium oxalate.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 24 µg/mL.[1][2]

-

For cocrystal or formulation analysis, accurately weigh and dissolve the sample in the stabilizing solvent to achieve a concentration within the calibration range.[3]

-

-

Instrumentation and Analysis:

-

Use a double-beam UV-Vis spectrophotometer.

-

Scan the samples from 200 to 400 nm.

-

Generate the first-order derivative spectrum of the absorbance data.

-

Measure the analytical signal for ascorbic acid at the zero-crossing point of niacinamide and vice-versa. The typical zero-crossing point for niacinamide is around 261 nm, which can be used for the determination of ascorbic acid.[3]

-

Method 2: Chemometric Approach (Partial Least Squares - PLS)

This approach uses multivariate calibration to simultaneously quantify both components.

-

Sample Preparation:

-

Instrumentation and Analysis:

-

Record the UV spectra for all standards and samples in the 200-400 nm range.

-

The analysis is typically carried out at the maximum absorption wavelengths for ascorbic acid (~244 nm) and niacinamide (~262 nm).[4][5]

-

Develop a PLS model using the spectral data from the training set.

-

Validate the model using the test set and apply it to determine the concentrations in unknown samples.[4]

-

Data Presentation

| Parameter | Ascorbic Acid | Niacinamide | Reference |

| λmax | ~244 nm | ~262 nm | [4][5] |

| Linearity Range (FODS) | 2 - 24 µg/mL | 2 - 24 µg/mL | [1][2] |

| Linearity Range (Chemometric) | 6 - 18 µg/mL | 6 - 18 µg/mL | [4] |

| Solvent | 0.1 M Sodium Oxalate or Methanol | 0.1 M Sodium Oxalate or Methanol | [1][4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in niacinamide ascorbate and can be used for qualitative and quantitative analysis.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation:

-

Finely grind 1-2 mg of the niacinamide ascorbate sample using an agate mortar and pestle.[6]

-

Mix the ground sample with 100-200 mg of dry, IR-transparent potassium bromide (KBr).[6] The concentration of the sample in KBr should be in the range of 0.2% to 1%.

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[6]

-

-

Instrumentation and Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

For quantitative analysis, the area under the curve of a characteristic peak can be used. For ascorbic acid, the C=C stretching vibration around 1675 cm⁻¹ is often utilized.[7][8]

-

Data Presentation

| Functional Group | Niacinamide Characteristic Peaks (cm⁻¹) | Ascorbic Acid Characteristic Peaks (cm⁻¹) |

| O-H Stretch | - | 3500 - 3200 (broad) |

| N-H Stretch | 3370, 3160 | - |

| C=O Stretch | 1680 (amide I) | 1750 (lactone) |

| C=C Stretch | 1620 | 1675 |

| C-N Stretch | 1340 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of niacinamide ascorbate in solution. ¹H NMR is particularly useful for structural elucidation and quantification.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an accurately weighed amount of niacinamide ascorbate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

The pH of the solution can significantly affect the chemical shifts of ascorbic acid protons; adjusting the pH to around 3.35 in D₂O can help in resolving key signals for quantification.[9]

-

Add a known amount of an internal standard (e.g., TSP) for quantitative analysis (qNMR).

-

-

Instrumentation and Analysis:

-

Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Integrate the signals corresponding to the protons of niacinamide and ascorbic acid.

-

The concentration of each component can be determined by comparing the integral of its characteristic signal to that of the internal standard.

-

Data Presentation

| Proton | Niacinamide ¹H Chemical Shift (ppm in D₂O) | Ascorbic Acid ¹H Chemical Shift (ppm in D₂O, pH ~3.35) | Reference |

| Pyridine Ring H | 8.9 (s), 8.6 (d), 8.1 (dd), 7.5 (dd) | - | |

| H-4 | - | 4.88 (d) | [9] |

| H-5 | - | 4.06 (m) | [9] |

| H-6, H-6' | - | 3.74 (m) | [9] |

Note: Chemical shifts can vary depending on the solvent, pH, and concentration.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for the simultaneous quantification of niacinamide and ascorbic acid in complex matrices.

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

For biological samples like plasma, perform protein precipitation using an organic solvent like acetonitrile.[10]

-

For cosmetic formulations, a solvent extraction (e.g., with a potassium dihydrogen phosphate solution) followed by solid-phase extraction (SPE) may be necessary.[11]

-

Dilute the extracted sample with the mobile phase to a suitable concentration.

-

Add an appropriate internal standard (e.g., an isotope-labeled version of the analytes).[10]

-

-

Instrumentation and Analysis:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

-

Employ a suitable reversed-phase column (e.g., C18) for chromatographic separation.

-

The mobile phase typically consists of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).[11]

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, using positive or negative electrospray ionization (ESI).

-

Data Presentation

| Parameter | Niacinamide | Ascorbic Acid | Reference |

| Molecular Weight | 122.12 g/mol | 176.12 g/mol | [12][13] |

| Monoisotopic Mass | 122.0480 Da | 176.0321 Da | [12][13] |

| Typical Ionization Mode | ESI+ | ESI- | [10] |

Visualization of Methodologies and Pathways

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of Niacinamide Ascorbate.

Synergistic Antioxidant Action in Skin

Caption: Synergistic mechanisms of Niacinamide and Ascorbic Acid in skin.

References

- 1. First-Order Derivative Spectrophotometry for Simultaneous Determination of Vitamin C and Nicotinamide: Application in Quantitative Analysis of Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-Order Derivative Spectrophotometry for Simultaneous Determination of Vitamin C and Nicotinamide: Application in Quantitative Analysis of Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e-journal.unmas.ac.id [e-journal.unmas.ac.id]

- 5. Simultaneous Analysis for Determining Ascorbic Acid and Niacinamide Levels in Facial Serum Using UV-Visible Spectrophotometer with Chemometric Approach | Jurnal Ilmiah Medicamento [e-journal.unmas.ac.id]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. Development, Validation, and Use of 1H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Niacinamide [webbook.nist.gov]

- 13. GSRS [precision.fda.gov]

The Interaction of Niacinamide Ascorbate with Cellular Membranes: A Technical Guide

Abstract: Niacinamide ascorbate, a salt formed from niacinamide and ascorbic acid, is a compound of increasing interest in dermatological and pharmaceutical research. Its interaction with cellular membranes is fundamental to its bioavailability and mechanism of action. Direct research on the combined salt's membrane interaction is limited; therefore, this guide provides an in-depth analysis based on the well-documented behaviors of its constituent molecules: niacinamide and ascorbic acid. This document details the physicochemical properties, membrane transport mechanisms, and subsequent cellular signaling pathways affected by these components. It is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and formulation development.

Introduction: Niacinamide Ascorbate at the Membrane Interface

Niacinamide ascorbate is a salt that, in aqueous environments such as physiological fluids or topical formulations, is expected to dissociate into its parent compounds: niacinamide and ascorbate. The subsequent interaction with cellular membranes is therefore a function of the individual transport and interaction characteristics of these two molecules. Niacinamide, a small, polar amide of vitamin B3, and ascorbic acid (vitamin C), a vital water-soluble antioxidant, utilize distinct mechanisms to traverse the lipid bilayer and influence membrane-associated functions. This guide will dissect these interactions, providing a foundational understanding for professionals in the field.

Physicochemical Properties and Passive Diffusion

The ability of a molecule to passively diffuse across a cellular membrane is largely governed by its size, lipophilicity, and charge. Niacinamide is a small, polar molecule, which allows it to penetrate the stratum corneum, the outermost layer of the skin. Its permeation is influenced by the formulation's pH. Studies have shown that niacinamide permeates more effectively at a neutral pH (7.4) compared to a more acidic pH (5.0).

Ascorbic acid, being a charged molecule at physiological pH, exhibits negligible simple diffusion across the hydrophobic cell membrane. Its transport is almost entirely dependent on protein-mediated carrier mechanisms.

Protein-Mediated Transport Mechanisms

Niacinamide Transport

Niacinamide is transported rapidly and bidirectionally across cellular membranes, such as the blood-brain barrier, via a high-capacity, non-saturable transport system. This suggests a mechanism of facilitated diffusion that does not appear to be a rate-limiting step for its subsequent metabolic processes within the cell.

Ascorbic Acid Transport